molecular formula C9H7NO2S B2974638 Methyl benzo[d]thiazole-4-carboxylate CAS No. 2107543-87-1

Methyl benzo[d]thiazole-4-carboxylate

Cat. No.: B2974638
CAS No.: 2107543-87-1
M. Wt: 193.22
InChI Key: AJSCSWRVKPFATN-UHFFFAOYSA-N
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Description

Methyl benzo[d]thiazole-4-carboxylate is a heterocyclic compound that features a benzothiazole ring system. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The benzothiazole moiety is known for its presence in numerous biologically active molecules, making it a valuable scaffold in drug discovery and development.

Mechanism of Action

Target of Action

Methyl benzo[d]thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities Thiazole derivatives have been reported to interact with various enzymes and receptors in the body, contributing to their wide range of biological activities .

Mode of Action

Thiazole derivatives are known to undergo electrophilic substitution reactions . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with its targets .

Biochemical Pathways

Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They have been reported to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole could influence its action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl benzo[d]thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl benzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Methyl benzo[d]thiazole-4-carboxylate has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl benzo[d]thiazole-4-carboxylate can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its anticancer and antimicrobial activities.

    Benzothiazole-2-thiol: Exhibits antioxidant and anti-inflammatory properties.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSCSWRVKPFATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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